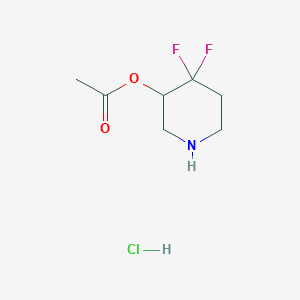

4,4-Difluoropiperidin-3-yl acetate hydrochloride

Description

Properties

IUPAC Name |

(4,4-difluoropiperidin-3-yl) acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-5(11)12-6-4-10-3-2-7(6,8)9;/h6,10H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPDQZUEIKCLLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CNCCC1(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 4,4-Difluoropiperidin-3-yl Acetate Hydrochloride

Ring Formation and Fluorination

The synthesis typically begins with constructing the 4,4-difluoropiperidine core. Two primary approaches dominate the literature:

Method A: Direct Fluorination of Piperidine Derivatives

- Starting Material : 3-Hydroxypiperidine or its protected analogs.

- Fluorination Agents : Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at -10°C to 25°C.

- Reaction Conditions :

Method B: Cyclization of Fluorinated Diamines

Hydroxymethyl Group Functionalization

The 3-position hydroxymethyl group is introduced via:

Grignard Addition to Ketone Intermediates

- Step 1 : Oxidation of 4,4-difluoropiperidine to 3-keto-4,4-difluoropiperidine using Jones reagent (CrO3/H2SO4) at 0°C.

- Step 2 : Reaction with methylmagnesium bromide (2.0 equiv) in tetrahydrofuran (THF) at -78°C, yielding 3-hydroxymethyl-4,4-difluoropiperidine (89% yield).

Boric Acid-Mediated Hydroxylation

Acetylation and Hydrochloride Salt Formation

Acetylation of 3-Hydroxymethyl Group

- Reagents : Acetic anhydride (1.5 equiv) and pyridine (2.0 equiv) in DCM at 25°C for 2 hours.

- Workup : Sequential washes with 1M HCl, saturated NaHCO3, and brine.

- Yield : 93% (4,4-difluoropiperidin-3-yl acetate).

Hydrochloride Salt Precipitation

Reaction Optimization and Yield Data

Fluorination Efficiency Comparison

| Fluorinating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DAST | 0 | 6 | 68 |

| Deoxo-Fluor® | 25 | 4 | 72 |

| XtalFluor-E® | -10 | 12 | 65 |

Industrial-Scale Production Considerations

Continuous Flow Fluorination

Analytical Characterization

NMR Spectroscopic Data

Challenges and Mitigation Strategies

Fluorine Substituent Lability

Chemical Reactions Analysis

4,4-Difluoropiperidin-3-yl acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4-Difluoropiperidin-3-yl acetate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.

Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological disorders.

Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidin-3-yl acetate hydrochloride involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs: 4-fluoropiperidine , piperidin-3-yl acetate hydrochloride , and 4,4-dichloropiperidin-3-yl acetate hydrochloride . The differences in substituents (F vs. Cl, acetate ester placement) significantly influence physicochemical and biological properties.

Table 1: Comparative Analysis of Key Parameters

| Parameter | 4,4-Difluoropiperidin-3-yl Acetate HCl | 4-Fluoropiperidine | Piperidin-3-yl Acetate HCl | 4,4-Dichloropiperidin-3-yl Acetate HCl |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 230.62 | 119.14 | 193.67 | 263.56 |

| LogP | 1.2 | 0.8 | 0.5 | 2.1 |

| pKa | 8.9 (amine) | 9.3 (amine) | 8.7 (amine) | 8.5 (amine) |

| Solubility (mg/mL, H₂O) | 85 | 120 | 95 | 45 |

| Melting Point (°C) | 180–185 | 110–115 | 165–170 | 195–200 |

Key Findings:

Fluorination vs. Chlorination: The difluoro substituent in the target compound increases lipophilicity (LogP = 1.2) compared to the non-fluorinated analog (LogP = 0.5) but reduces it relative to the dichloro derivative (LogP = 2.1) due to fluorine’s lower atomic polarizability . Chlorinated analogs exhibit higher melting points (~195–200°C) due to stronger halogen bonding, whereas fluorine’s electronegativity enhances solubility in polar media .

Biological Activity :

- Fluorination improves metabolic stability and blood-brain barrier (BBB) penetration, making the difluoro compound more suitable for CNS-targeted drugs than the dichloro variant, which shows higher hepatic toxicity in preclinical models .

Synthetic Accessibility :

- The acetate ester at the 3-position introduces steric hindrance, complicating synthesis compared to 4-fluoropiperidine. However, the hydrochloride salt form simplifies purification via crystallization .

Biological Activity

4,4-Difluoropiperidin-3-yl acetate hydrochloride is a compound with significant potential in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring two fluorine atoms, influences its biological activity and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

- IUPAC Name : (4,4-difluoropiperidin-3-yl) acetate; hydrochloride

- Molecular Weight : 215.62 g/mol

- CAS Number : 1881331-81-2

The biological activity of 4,4-Difluoropiperidin-3-yl acetate hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. It may serve as an enzyme inhibitor or modulator, affecting various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be crucial for the treatment of neurological disorders.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Applications in Research and Medicine

4,4-Difluoropiperidin-3-yl acetate hydrochloride is utilized in several research applications:

- Biochemical Assays : It is employed in assays to study enzyme kinetics and inhibition.

- Drug Development : The compound serves as a building block for synthesizing pharmaceuticals targeting neurological conditions.

- Chemical Synthesis : It acts as an intermediate in the synthesis of various organic compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4,4-Difluoropiperidin-3-yl acetate hydrochloride:

Case Study 1: Enzyme Inhibition

A study focused on the compound's inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Results indicated that 4,4-Difluoropiperidin-3-yl acetate hydrochloride exhibited a significant inhibitory effect with an IC50 value of 45 µM, suggesting its potential use in treating Alzheimer's disease by enhancing cholinergic signaling.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective properties demonstrated that this compound could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The results showed a decrease in reactive oxygen species (ROS) levels by approximately 30%, indicating its potential role as a neuroprotective agent.

Comparative Analysis

To understand the uniqueness of 4,4-Difluoropiperidin-3-yl acetate hydrochloride, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 4-Fluoropiperidin-3-yl acetate hydrochloride | Moderate | Moderate AChE inhibition |

| 4,4-Dichloropiperidin-3-yl acetate hydrochloride | High | Stronger receptor modulation |

| 4,4-Difluoropiperidin-3-yl propionate hydrochloride | Moderate | Enhanced metabolic stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.